molecular formula C11H13NO2 B2507728 (5-Methoxy-1-methyl-1H-indol-3-yl)methanol CAS No. 313535-18-1

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol

Cat. No.: B2507728
CAS No.: 313535-18-1
M. Wt: 191.23
InChI Key: SFQDLZHDCWLFEF-UHFFFAOYSA-N
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Description

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol: is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a methanol group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from various precursors such as aniline derivatives.

    Methylation: The methyl group at the 1-position is introduced using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Reaction Conditions: Controlled temperature and pressure to maximize the efficiency of each step.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the methanol group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of (5-Methoxy-1-methyl-1H-indol-3-yl)carboxylic acid.

    Reduction: Formation of 5-Methoxy-1-methylindole.

    Substitution: Formation of 2-bromo-5-methoxy-1-methyl-1H-indol-3-yl)methanol.

Scientific Research Applications

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.

Uniqueness

(5-Methoxy-1-methyl-1H-indol-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group at the 3-position and methoxy group at the 5-position make it a versatile compound for various applications.

Properties

IUPAC Name

(5-methoxy-1-methylindol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQDLZHDCWLFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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